

Spectroscopic Data for 2-Heptynal: A Technical Guide

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Compound of Interest

Compound Name: **2-Heptynal**

Cat. No.: **B160191**

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Disclaimer: Experimental spectroscopic data for **2-Heptynal** is not readily available in public spectral databases. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of **2-Heptynal** based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for the acquisition of these data are also presented to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for **2-Heptynal** (CAS No. 1846-67-9). These predictions are based on the analysis of its functional groups (an aldehyde and an internal alkyne) and the known spectral behavior of similar compounds.

Table 1: Predicted ^1H NMR Data for 2-Heptynal (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.2	Singlet	1H	Aldehyde (-CHO)
~2.4	Triplet	2H	Methylene (-CH ₂ -C≡)
~1.6	Sextet	2H	Methylene (-CH ₂ -CH ₂ C≡)
~1.4	Sextet	2H	Methylene (-CH ₂ -CH ₃)
~0.9	Triplet	3H	Methyl (-CH ₃)

Table 2: Predicted ^{13}C NMR Data for 2-Heptynal (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde Carbonyl (C=O)
~95	Alkyne Carbon (-C≡C-CHO)
~80	Alkyne Carbon (-CH ₂ -C≡C-)
~30	Methylene Carbon (-CH ₂ -CH ₂ C≡)
~22	Methylene Carbon (-CH ₂ -CH ₃)
~19	Methylene Carbon (-CH ₂ -C≡)
~13	Methyl Carbon (-CH ₃)

Table 3: Predicted Key IR Absorption Frequencies for 2-Heptynal

Frequency (cm ⁻¹)	Functional Group	Description
~2960-2850	C-H (sp ³)	Alkyl C-H Stretch
~2850 and ~2750	C-H	Aldehyde C-H Stretch (Fermi doublet)
~2250-2200	C≡C	Internal Alkyne Stretch (weak)
~1730	C=O	Aldehyde Carbonyl Stretch (strong)

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Heptynal

m/z	Proposed Fragment
110	[M] ⁺ (Molecular Ion)
109	[M-H] ⁺
81	[M-CHO] ⁺
67	[M-C ₃ H ₇] ⁺
53	[C ₄ H ₅] ⁺
41	[C ₃ H ₅] ⁺
29	[CHO] ⁺

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

- 2-Heptynal sample

- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Heptynal** sample in about 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- Tuning and Shimming: Tune the spectrometer to the appropriate frequencies for ^1H and ^{13}C and shim the magnetic field to ensure homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H NMR spectrum.
 - Set the spectral width to a range of approximately -1 to 12 ppm.
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to a range of approximately 0 to 220 ppm.
 - A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Heptynal** sample
- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small drop of the neat liquid **2-Heptynal** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C≡C stretch, C-H stretch).[1][2][3]
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

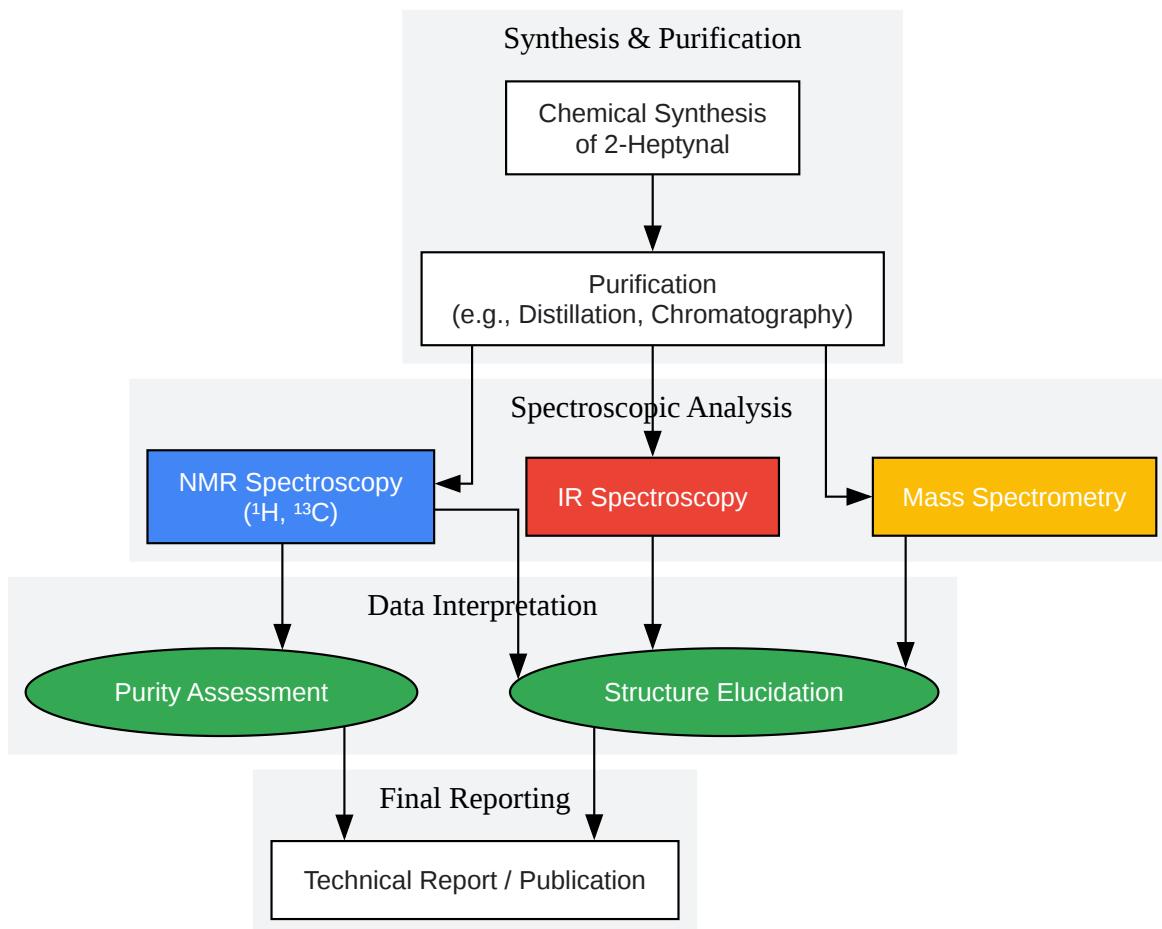
- **2-Heptynal** sample
- Mass spectrometer with an Electron Ionization (EI) source
- Volatile solvent (e.g., methanol or dichloromethane)
- Vial and syringe for sample introduction

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-Heptynal** sample in a volatile solvent.
- Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the electron ionization energy, typically to 70 eV.
- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10 to 200).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic fragment ions. Aldehydes often show fragments corresponding to the loss of H and CHO.^[4] Alkynes can exhibit complex fragmentation patterns.^{[5][6]}

Visualizations

Since no specific signaling pathways involving **2-Heptynal** are documented, a general workflow for the spectroscopic analysis of a synthesized chemical compound is provided below.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR spectrum: Alkynes [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
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